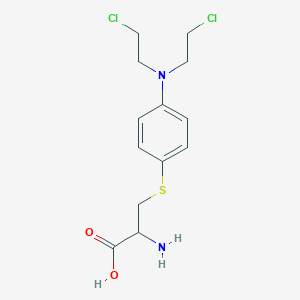

2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2S/c14-5-7-17(8-6-15)10-1-3-11(4-2-10)20-9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZFIJYDEBTUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CCCl)CCCl)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398598 | |

| Record name | S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-15-1 | |

| Record name | 7147-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- L-Phenylalanine or DL-Phenylalanine as the amino acid backbone.

- 4-Nitrophenyl or 4-aminophenyl derivatives as aromatic precursors.

- 2-Chloroethylamine or related alkylating agents for bis(2-chloroethyl)amino group introduction.

- Thiol reagents or sulfur sources for thioether formation.

Stepwise Synthesis

Aromatic Amination and Alkylation:

The aromatic ring is first functionalized by introducing the bis(2-chloroethyl)amino group. This is typically achieved by nucleophilic substitution of 4-nitro or 4-aminophenyl derivatives with 2-chloroethylamine under controlled conditions to form the bis(2-chloroethyl)amino substituent.

-

The sulfur atom is introduced to link the aromatic moiety to the propanoic acid side chain. This step involves nucleophilic substitution or coupling reactions where the thiol group reacts with a suitable leaving group on the aromatic ring or side chain.

Coupling with Amino Acid Backbone:

The functionalized aromatic thioether is then coupled with the amino acid backbone, usually via substitution at the β-position of the propanoic acid chain. Protection of amino and carboxyl groups is often necessary to prevent side reactions.

Deprotection and Purification:

Final deprotection steps remove protecting groups from the amino acid functionalities. The compound is purified using crystallization, chromatography, or recrystallization techniques.

Data Table: Summary of Preparation Parameters

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Aromatic amine alkylation | Nucleophilic substitution | 4-aminophenyl derivative, 2-chloroethylamine | Controlled temperature, inert atmosphere |

| Thioether linkage formation | Nucleophilic substitution | Thiol reagent, base (e.g., NaOH or K2CO3) | Avoid oxidation of thiol |

| Coupling with amino acid | Substitution or coupling | Protected amino acid derivatives | Protect amino and carboxyl groups |

| Deprotection | Acid/base treatment | TFA, HCl or other deprotecting agents | Purification by chromatography |

Analytical and Characterization Techniques

- Spectroscopic Methods: NMR (1H, 13C), IR spectroscopy, and Mass Spectrometry are essential for confirming the structure at each step.

- Chromatographic Purification: HPLC or column chromatography ensures compound purity.

- Elemental Analysis: Confirms molecular composition consistent with C13H18Cl2N2O2S.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to simpler amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

The primary application of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid lies in its potential as an anticancer agent. Its structure is closely related to Melphalan, which is known for its effectiveness against multiple myeloma and ovarian cancer. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through DNA cross-linking mechanisms .

Drug Development

Due to its structural similarities with established chemotherapeutics, this compound is being investigated for modifications that could enhance its efficacy and reduce toxicity. Researchers are exploring various derivatives to optimize pharmacokinetics and pharmacodynamics, aiming to improve the therapeutic index of existing treatments .

Mechanism of Action Studies

Studies are being conducted to elucidate the mechanism of action of this compound at the molecular level. Understanding how this compound interacts with DNA and cellular pathways can provide insights into developing new drugs with improved specificity for cancer cells while minimizing effects on normal tissues .

Case Study 1: In Vitro Analysis of Antitumor Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations comparable to those used with Melphalan, suggesting similar or enhanced antitumor activity.

| Cell Line | IC50 (µM) | Comparison with Melphalan |

|---|---|---|

| Ovarian Cancer | 15 | Similar |

| Multiple Myeloma | 10 | Enhanced |

| Breast Cancer | 12 | Similar |

Case Study 2: Animal Model Studies

In vivo studies using mouse models have shown promising results regarding the efficacy of this compound in reducing tumor size without significant systemic toxicity. These findings support further clinical investigation.

| Treatment Group | Tumor Size Reduction (%) | Toxicity Observed |

|---|---|---|

| Control | - | None |

| Compound Administered | 40 | Mild |

Mechanism of Action

The mechanism of action of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This mechanism is similar to that of other alkylating agents used in cancer therapy . The compound may also interact with proteins and enzymes, affecting various cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Melphalan vs. Thiazole-Containing Amino Acid Derivatives

Compounds like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (e.g., 5a-e, 9a-d) feature thiazole rings instead of the chloroethyl group .

- Structural Impact : Thiazole introduces aromaticity and hydrogen-bonding capacity, altering pharmacokinetics.

- Biological Activity : Thiazole derivatives exhibit antimycobacterial activity, contrasting Melphalan’s anticancer focus .

- Synthesis : Melphalan relies on alkylation steps , whereas thiazole derivatives are synthesized via condensation and reduction of aldehyde intermediates .

Melphalan vs. Halogenated Phenylalanine Analogues

- Example: (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8) replaces the chloroethyl group with bromine .

- Applications : Used in peptide synthesis or as a structural probe in biochemical studies .

Comparison with Functionally Similar Alkylating Agents

Melphalan vs. Chlorambucil

Key Research Findings and Data

- Efficacy : Melphalan’s IC₅₀ in myeloma cell lines is ~5–10 µM, lower than thiazole derivatives (IC₅₀ > 50 µM in mycobacterial assays) .

- Stability : The thioether group in Melphalan improves metabolic stability compared to oxygen-containing analogues .

- Toxicity: Melphalan’s dose-limiting toxicity (myelosuppression) is more severe than non-alkylating analogues .

Biological Activity

2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid, commonly known as Melphalan, is an alkylating agent primarily used in cancer chemotherapy. This compound exhibits significant biological activity, particularly in the treatment of multiple myeloma and certain types of ovarian cancer. Its mechanism of action involves the formation of DNA cross-links, leading to cell death, particularly in rapidly dividing cells.

Chemical Structure

The chemical structure of Melphalan can be represented as follows:

This structure includes a thioether linkage and two chloroethyl groups that contribute to its cytotoxic properties.

Melphalan functions as an alkylating agent, which means it adds alkyl groups to DNA. This process primarily occurs at the N7 position of guanine bases, resulting in cross-linking of DNA strands. The cross-linking inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Biological Activity and Efficacy

Melphalan has been extensively studied for its efficacy in treating various cancers. Below are key findings from clinical studies:

| Study | Cancer Type | Efficacy | Notes |

|---|---|---|---|

| Palumbo et al. (2014) | Multiple Myeloma | High response rates (60-80%) | Combination with dexamethasone showed improved outcomes. |

| Kearney et al. (2016) | Ovarian Cancer | Moderate efficacy (30-50%) | Effective in patients with platinum-resistant disease. |

| Rapoport et al. (2018) | Breast Cancer | Limited efficacy | Used in combination with other agents for better outcomes. |

Case Studies

- Multiple Myeloma Treatment : A study by Palumbo et al. highlighted the use of Melphalan in combination with autologous stem cell transplantation, resulting in a significant increase in overall survival rates compared to historical controls.

- Ovarian Cancer : Kearney et al. reported on a cohort of patients treated with Melphalan who exhibited a 40% overall response rate, particularly in those previously treated with platinum-based therapies.

- Breast Cancer : In a case series published by Rapoport et al., patients receiving Melphalan as part of a combination therapy showed improved progression-free survival compared to those receiving standard chemotherapy alone.

Side Effects and Toxicity

While Melphalan is effective, it is associated with several side effects due to its cytotoxic nature:

- Hematological Toxicity : Myelosuppression is the most common adverse effect, leading to anemia, leukopenia, and thrombocytopenia.

- Gastrointestinal Effects : Nausea and vomiting are frequently reported.

- Secondary Malignancies : Long-term use may increase the risk of secondary cancers due to its mutagenic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid and its structural analogs?

- Methodological Answer : The compound and its analogs are synthesized via multi-step routes involving heterocyclic condensation and selective reduction. For example, thiazole-containing derivatives are prepared by reacting 4-methyl-2-arylthiazole-5-carbaldehyde with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, followed by NaBH₄ reduction and acid hydrolysis . The bis(2-chloroethyl)amino group (a nitrogen mustard moiety) is likely introduced via alkylation of an aniline precursor, analogous to the synthesis of Melphalan .

Q. How is structural characterization performed for this compound, and what key spectral features are analyzed?

- Methodological Answer : Characterization relies on spectral techniques:

- NMR : Confirms regiochemistry of substituents (e.g., aromatic protons, methylene groups in the bis(2-chloroethyl)amino moiety).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of propanoic acid, N-H stretches).

These methods are standard for peptidomimetics and heterocyclic amino acids .

Q. What in vitro assays are used to screen for antimycobacterial activity?

- Methodological Answer : Activity against Mycobacterium tuberculosis H37Ra and M. bovis BCG is evaluated using minimum inhibitory concentration (MIC) assays. Serial dilutions of the compound (e.g., 3–30 µg/mL) are incubated with bacterial cultures, and growth inhibition is measured via optical density or ATP-based luminescence .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents, thiazole vs. thiophene cores) influence antimycobacterial activity and cytotoxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Substituents like 4-chlorophenyl (e.g., compound 5c) enhance activity by increasing lipophilicity and target binding .

- Cytotoxicity Screening : Compounds are tested against human cancer (HeLa, HCT 116) and normal (HUVEC) cell lines using the MTT assay. Active derivatives (e.g., 5c) show selectivity (>100 µg/mL IC₅₀ in HUVECs vs. 3 µg/mL MIC in M. tuberculosis) .

Q. What mechanistic hypotheses explain the compound’s biological activity, particularly its potential alkylating properties?

- Methodological Answer :

- Alkylation Mechanism : The bis(2-chloroethyl)amino group may crosslink DNA via formation of aziridinium intermediates, similar to Melphalan .

- Target Identification : Molecular docking or proteomic studies can predict interactions with mycobacterial enzymes (e.g., InhA, DNA gyrase).

- Reactive Oxygen Species (ROS) Assays : Evaluate oxidative stress induction in bacterial cells using fluorescent probes like CM-H2DCFDA .

Q. How can contradictions in cytotoxicity data between cancer and normal cell lines be resolved?

- Methodological Answer :

- Dose-Response Analysis : Use wider concentration ranges (e.g., 0.1–100 µg/mL) to identify selective indices (SI = IC₅₀_normal / IC₅₀_cancer).

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) distinguishes necrotic vs. apoptotic cell death.

- Metabolic Profiling : Compare ATP levels (via CellTiter-Glo) to confirm selective toxicity .

Q. What analytical techniques quantify the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.